molecular formula C20H18BrN5O3 B11609351 1-(4-bromobenzyl)-3,7-dimethyl-8-(pyridin-3-ylmethoxy)-3,7-dihydro-1H-purine-2,6-dione

1-(4-bromobenzyl)-3,7-dimethyl-8-(pyridin-3-ylmethoxy)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11609351
M. Wt: 456.3 g/mol
InChI Key: ACCPUSAOYYQAIQ-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a bromophenyl group, a pyridinylmethoxy group, and a tetrahydropurine core

Preparation Methods

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom at the para position.

    Alkylation: The bromophenyl intermediate is then subjected to alkylation with a suitable alkylating agent to form the bromophenylmethyl derivative.

    Purine Core Construction: The purine core is constructed through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinylmethoxy Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can be compared with other similar compounds, such as:

    1-[(4-CHLOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: This compound has a chlorine atom instead of a bromine atom in the phenyl group, which may result in different chemical and biological properties.

    1-[(4-FLUOROPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: The presence of a fluorine atom in the phenyl group can also influence the compound’s reactivity and biological activity.

    1-[(4-METHOXYPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: The methoxy group in the phenyl ring may enhance the compound’s solubility and alter its interaction with biological targets.

The uniqueness of 1-[(4-BROMOPHENYL)METHYL]-3,7-DIMETHYL-8-[(PYRIDIN-3-YL)METHOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18BrN5O3

Molecular Weight

456.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-3,7-dimethyl-8-(pyridin-3-ylmethoxy)purine-2,6-dione

InChI

InChI=1S/C20H18BrN5O3/c1-24-16-17(23-19(24)29-12-14-4-3-9-22-10-14)25(2)20(28)26(18(16)27)11-13-5-7-15(21)8-6-13/h3-10H,11-12H2,1-2H3

InChI Key

ACCPUSAOYYQAIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1OCC3=CN=CC=C3)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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